molecular formula C14H7FINO2 B261742 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one

2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one

Cat. No. B261742
M. Wt: 367.11 g/mol
InChI Key: JGULBHSWYMGBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one, also known as FIBO, is a chemical compound that has been widely studied for its potential therapeutic applications. FIBO belongs to the class of benzoxazinone derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has also been shown to possess anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been shown to possess anti-viral properties, inhibiting the replication of viruses such as hepatitis C virus.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival. Additionally, 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme involved in the replication of RNA viruses.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been shown to inhibit the replication of viruses such as hepatitis C virus.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is relatively easy to synthesize, making it a viable candidate for large-scale production. Additionally, 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been extensively studied, with a large body of research available for reference. However, 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one also has some limitations for lab experiments. It has been shown to be cytotoxic at high concentrations, limiting its potential therapeutic applications. Additionally, the mechanism of action of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is not fully understood, making it difficult to optimize for specific therapeutic applications.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. One area of research could focus on optimizing the synthesis method of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one for specific therapeutic applications. Another area of research could focus on elucidating the mechanism of action of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on the development of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one derivatives with improved pharmacological properties, such as reduced cytotoxicity and increased specificity for specific targets. Overall, 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one represents a promising candidate for further research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one involves the reaction of 4-fluoroaniline with 2,6-diiodo-4H-3,1-benzoxazin-4-one in the presence of a catalyst such as copper iodide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. The synthesis of 2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one has been optimized for large-scale production, making it a viable candidate for further research.

properties

Product Name

2-(4-fluorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one

Molecular Formula

C14H7FINO2

Molecular Weight

367.11 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-iodo-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H7FINO2/c15-9-3-1-8(2-4-9)13-17-12-6-5-10(16)7-11(12)14(18)19-13/h1-7H

InChI Key

JGULBHSWYMGBLG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)I)C(=O)O2)F

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)I)C(=O)O2)F

Origin of Product

United States

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